molecular formula C12H8FNO2 B1439634 3-Fluoro-4-(pyridin-4-yl)benzoic acid CAS No. 1214359-83-7

3-Fluoro-4-(pyridin-4-yl)benzoic acid

Cat. No. B1439634
M. Wt: 217.2 g/mol
InChI Key: VAHXOHHQHVUNQS-UHFFFAOYSA-N
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Description

3-Pyrid-4-ylbenzoic acid is a phenylpyridine . It is used in the synthesis of various compounds and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid involves various chemical reactions. In one study, a yield of 90% was achieved, resulting in a white powder . The reaction involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(pyridin-4-yl)benzoic acid can be analyzed using techniques such as single-crystal X-ray diffraction . The molecular formula is C12H9NO2 .


Chemical Reactions Analysis

3-Fluoro-4-(pyridin-4-yl)benzoic acid can participate in various chemical reactions. For instance, it has been used in the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . The compound also shows robustness to cycling through sorption/desorption processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(pyridin-4-yl)benzoic acid can vary. For instance, it has been described as a white powder with a melting point of 85–87°C . The compound’s molecular weight is 199.205 Da .

Scientific Research Applications

Metal-Organic Frameworks and Coordination Polymers

Reactions of metal salts with pyridinyl-benzoic acid derivatives under ambient conditions have afforded a series of 3-D metal-organic frameworks (MOFs) with new types of net topologies. These complexes demonstrate the versatility of pyridinyl-benzoic acids in constructing MOFs with unique structural features, which could be potentially useful in catalysis, gas storage, and separation processes (Jiang et al., 2009).

Fluorescence and Magnetism in Coordination Complexes

Pyridinyl-benzoic acids have been used to synthesize coordination polymers with lanthanide ions, yielding compounds with unique luminescence and magnetic properties. These properties make them suitable for applications in materials science, particularly in developing luminescent materials and studying magnetic interactions (Hou et al., 2013).

Supramolecular Chemistry

The synthesis of complexes derived from pyridinyl-benzoic acid has contributed to the understanding of supramolecular interactions and crystal engineering. These studies offer insights into the design of new molecular architectures with potential applications in the development of novel supramolecular systems (Ma et al., 2014).

Hydrogen-Bonded Liquid Crystals

The interaction between pyridinyl-benzoic acids and other components has been investigated for the formation of hydrogen-bonded liquid crystals. These materials exhibit unique mesophase behavior and are of interest for their potential applications in display technologies and electronic devices (Naoum et al., 2010).

Safety And Hazards

3-Fluoro-4-(pyridin-4-yl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

3-fluoro-4-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXOHHQHVUNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(pyridin-4-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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